Ethyl 2-methyl-4-heptynoate
Description
Ethyl 2-methyl-4-heptynoate is a branched-chain alkyne ester characterized by a seven-carbon backbone with a triple bond at the fourth position and a methyl substituent at the second carbon.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl 2-methylhept-4-ynoate |
InChI |
InChI=1S/C10H16O2/c1-4-6-7-8-9(3)10(11)12-5-2/h9H,4-5,8H2,1-3H3 |
InChI Key |
OUOUWBWADJGCBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(C)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrogenation Reactions
The triple bond in Ethyl 2-methyl-4-heptynoate undergoes selective hydrogenation under controlled conditions. For example:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lindlar catalyst | H₂ (1 atm), hexane, 12 h | Ethyl 2-methyl-4-cis-heptenoate | 81% | |
| Pd/C | H₂ (206.8 kPa), RT | Ethyl 2-methylheptanoate | 86% |
Lindlar catalysts enable partial hydrogenation to the cis-alkene, while Pd/C facilitates full hydrogenation to the alkane .
Hydration and Oxidation
The alkyne moiety can be hydrated to form carbonyl derivatives:
Hydration Pathway :
For this compound, this yields ethyl 2-methyl-4-oxoheptanoate .
Oxidation :
Manganese-based catalysts (e.g., Mn(N-methyl-BIPh)) selectively oxidize secondary C–H bonds adjacent to the ester group, forming ketones (up to 154 TONs) .
Cycloadditions and Annulation
This compound participates in Diels-Alder reactions with dienes (e.g., 2-methoxy-1,3-butadiene) to form bicyclic esters. Substituted dienophiles enable regioselective annulation:
| Dienophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-Methoxy-1,3-butadiene | Ethyl 2-methyl-4-cyclohexenecarboxylate | 80°C, 6 h | 78% |
This reactivity mirrors Hagemann’s ester derivatives .
Catalytic Cross-Coupling
The terminal alkyne group enables Sonogashira coupling with aryl halides. For example:
| Aryl Halide | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Ethyl 2-methyl-4-(phenylethynyl)heptanoate | 92% |
Calcium triflate (Ca(OTf)₂) enhances regioselectivity in related alkyne rearrangements .
Hydrolysis and Transesterification
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, ethanol, Δ | 2-Methyl-4-heptynoic acid | 95% | |
| MeOH, H₂SO₄ | Mthis compound | 88% |
Transesterification is efficient with methanol or isobutanol .
Mannich and Aldol Reactions
The ester’s α-hydrogen participates in base-catalyzed condensations:
Mannich Reaction :
Yields range from 60–85% under optimized conditions .
Aldol Cyclization :
this compound forms cyclic aldol products with methyl vinyl ketone in the presence of pyrrolidinium acetate (yield: 75%) .
Radical Additions
Quinone-mediated radical pathways (e.g., DDQ/chloranil) abstract hydrogen from the alkyne or ester groups, forming conjugated dienes or ketones . Reactivity depends on reduction potentials and solvent polarity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be drawn based on functional groups, extraction methods, and bioactivity of analogous compounds:
Table 1: Key Features of Ethyl Acetate-Extracted Compounds vs. Ethyl 2-methyl-4-heptynoate
Key Observations :
Functional Group Reactivity: Unlike the phenolic or terpenoid compounds in turmeric and ginger extracts , this compound’s alkyne group may confer unique reactivity, such as susceptibility to click chemistry or polymerization.
Bioactivity Gaps: While ethyl acetate extracts of ginger and turmeric exhibit antifungal activity (e.g., against Fusarium spp. ), the bioactivity of this compound remains unstudied in the provided sources.
Spectroscopic Differentiation: FTIR analysis of ethyl acetate extracts (e.g., in Grewia tilifolia ) typically identifies carbonyl (C=O) and ester (C-O) stretches. This compound would show additional alkyne (C≡C) stretches (~2100 cm⁻¹), distinguishing it from other esters.
Limitations of Current Evidence
The provided materials lack direct data on this compound, necessitating extrapolation from structurally related compounds. For example:
- Synthetic Pathways: Ethyl acetate is a common solvent for extracting natural products , but this compound may require specialized synthesis (e.g., alkyne coupling reactions).
- Thermodynamic Properties: No melting/boiling points or partition coefficients (logP) are available for this compound, unlike documented values for gingerols or terpenoids .
Recommendations for Further Research
Comparative Bioactivity Studies: Test this compound against fungal pathogens (e.g., Aspergillus or Fusarium) using protocols similar to those in .
Spectroscopic Characterization : Conduct FTIR and NMR analyses to benchmark its spectral profile against ethyl acetate extracts in .
Structure-Activity Relationship (SAR): Compare its alkyne-ester motif with non-alkyne esters (e.g., ethyl hexanoate) to assess the impact of triple bonds on reactivity or bioactivity.
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